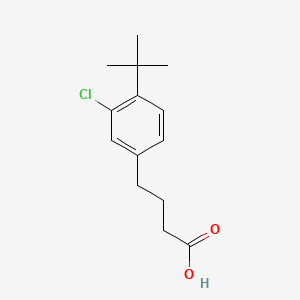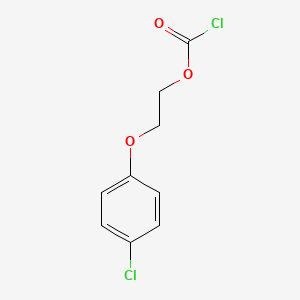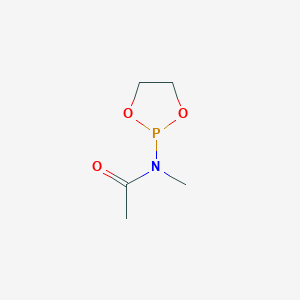
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithiadiazinanes, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate typically involves the reaction of diethyl azodicarboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with sulfur-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another compound with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its use in organic synthesis and as a hydrogen source in reduction reactions.
Uniqueness
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is unique due to its dithiadiazinane ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33695-31-7 |
|---|---|
Molekularformel |
C8H14N2O4S2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4S2/c1-3-13-7(11)9-10(8(12)14-4-2)16-6-5-15-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
CBKPTVAKEUQVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1N(SCCS1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



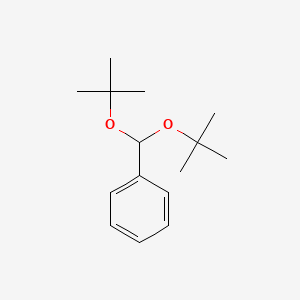
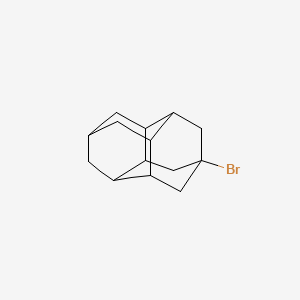
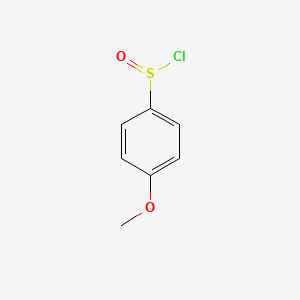

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)


